4-(1-Adamantyl)-1,3-thiazole

Anticancer Hepatocellular carcinoma Structure-activity relationship

Procure 4-(1-Adamantyl)-1,3-thiazole (CAS 19735-71-8) as a core scaffold for medicinal chemistry campaigns. This lipophilic building block (cLogP ~4.2) enables focused library synthesis for HCC (IC50 as low as 4.8 µM), antifungal (MIC 1.95–7.81 µg/mL), and anti-HIV (EC50 = 1.79 µM) research. The rigid adamantane cage confers unique membrane interactions, essential for activity and selectivity, which are lost with simpler alkyl or aryl replacements.

Molecular Formula C13H17NS
Molecular Weight 219.35 g/mol
Cat. No. B256001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Adamantyl)-1,3-thiazole
Molecular FormulaC13H17NS
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CSC=N4
InChIInChI=1S/C13H17NS/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-15-8-14-12/h7-11H,1-6H2
InChIKeyFEEKMNKFGWVFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Adamantyl)-1,3-thiazole: Core Scaffold and Physicochemical Profile


4-(1-Adamantyl)-1,3-thiazole (CAS 19735-71-8) is a heterocyclic building block characterized by an adamantane cage fused to the 4-position of a 1,3-thiazole ring . This lipophilic scaffold (cLogP ~4.2) serves as a versatile intermediate for synthesizing biologically active derivatives [1]. Its predicted pKa of 2.94 ± 0.10 and well-defined thermal stability (boiling point 334.0 ± 11.0 °C) support reliable handling in medicinal chemistry campaigns.

4-(1-Adamantyl)-1,3-thiazole: Why Structural Analogs Cannot Be Interchanged


The adamantane-thiazole scaffold exhibits extreme sensitivity to substitution pattern; the position of the adamantyl group (C4 vs. C2) and the presence of additional functional groups dramatically alter biological activity profiles [1]. For instance, 2-amino-4-(1-adamantyl)thiazole derivatives show potent antibacterial activity against MRSA , whereas 2-(adamantan-1-yl)-1,3-thiazol-4-amine analogs display preferential antifungal activity [2]. Direct replacement with simpler alkyl or aryl thiazoles results in complete loss of the unique lipophilic-driven membrane interactions conferred by the rigid adamantane cage [3].

4-(1-Adamantyl)-1,3-thiazole: Quantitative Differentiation Evidence


Anti-Proliferative Activity in Hep-G2 Hepatocellular Carcinoma: Adamantyl-Thiazole Scaffold Yields Sub-10 µM IC50

Derivatives of the 4-(1-adamantyl)-1,3-thiazole scaffold demonstrate potent anti-proliferative activity. Compound 7j, a 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazole, exhibited an IC50 of 4.8 ± 0.08 µM against the Hep-G2 human liver cancer cell line [1]. In the same assay, the structurally related compound 7a showed an IC50 of 8.1 ± 0.10 µM, indicating that the specific aryl substitution on the adamantyl-thiazole core modulates activity by nearly 2-fold [1]. In contrast, the parent 4-(1-adamantyl)-1,3-thiazole scaffold itself serves as the essential lipophilic anchor; removal of the adamantane cage (replacement with cyclohexyl or phenyl) results in complete loss of cytotoxicity (IC50 > 100 µM) [2].

Anticancer Hepatocellular carcinoma Structure-activity relationship

Antifungal Potency Against Candida Species: Sub-8 µg/mL MIC Achieved by Adamantyl-Thiazole Derivatives

Adamantanyl-thiazole derivatives display strong, selective antifungal activity. Compound 3c, a 4-(1-adamantyl)-1,3-thiazole derivative, exhibited MIC values of 1.95–7.81 µg/mL against Candida albicans ATCC 10231 and Candida parapsilosis ATCC 22019 [1]. This potency is comparable to or exceeds that of fluconazole (MIC typically 2–8 µg/mL against C. albicans) [2]. Importantly, the same derivative showed significantly weaker antibacterial activity (MIC 31.25–62.5 µg/mL against Gram-positive bacteria), demonstrating a clear selectivity profile that is not observed with simpler 2-aminothiazole analogs [1]. The adamantane cage is critical for this antifungal effect; non-adamantyl thiazoles in the same study showed MIC values >125 µg/mL [1].

Antifungal Candida albicans Minimum inhibitory concentration

Anti-HIV-1 Activity with Selectivity Index: Adamantyl-Thiazole Derivative 13 Achieves EC50 = 1.79 µM

Certain adamantyl-thiazole hybrids exhibit anti-HIV-1 activity with a favorable selectivity index. Compound 13, a 2-adamantylthiazole derivative, displayed an EC50 of 1.79 µM against HIV-1 in MT-4 cells, with a selectivity index (SI = CC50/EC50) of 18 [1]. A related analog, compound 14, showed an EC50 of 2.39 µM with SI = 4 [1]. This activity profile is superior to that of the non-adamantyl phenylthiazole comparator (EC50 > 10 µM) reported in the same study [1]. The adamantane moiety contributes to both potency and reduced cytotoxicity, a dual benefit not observed with simpler cycloalkyl or aryl substitutions [2].

Antiviral HIV-1 Reverse transcriptase

Antiproliferative Activity in Leukemia Cell Lines: CC50 Values Differentiate Adamantyl-Thiazole Series

Adamantyl-thiazole derivatives demonstrate selective antiproliferative effects against hematologic malignancies. Compound 6e exhibited CC50 values of 68 µM (WIL-2NS) and 42 µM (CCRF-SB) against human B-lymphoblastoid and B-lymphoblastic leukemia cell lines, respectively [1]. Compound 61 showed CC50 = 51 µM against CCRF-SB [1]. In the same panel, non-adamantyl thiazole analogs (6a, 6b, 6c, 6d) were completely inactive (CC50 > 200 µM), demonstrating that the adamantyl group is essential for activity [1]. The observed CC50 values are in the low micromolar range, which is pharmacologically relevant for hit-to-lead optimization.

Leukemia Antiproliferative B-cell lymphoma

Antibacterial Activity Against MRSA: Adamantyl-Thiazole Derivatives Show Potent Inhibition

Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine display potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is proposed to involve disruption of bacterial cell membrane integrity, a feature attributed to the lipophilic adamantane cage . In contrast, non-adamantyl thiazoles show significantly weaker activity (MIC > 64 µg/mL) against the same MRSA strains [1]. While the parent 4-(1-adamantyl)-1,3-thiazole scaffold itself is a building block rather than a final active compound, the 2-amino derivative achieves MIC values as low as 2–4 µg/mL against MRSA [1].

Antibacterial MRSA Gram-positive

4-(1-Adamantyl)-1,3-thiazole: High-Impact Research and Procurement Scenarios


Oncology Drug Discovery: Building a Liver Cancer-Focused Screening Library

Medicinal chemists targeting hepatocellular carcinoma (HCC) should procure 4-(1-adamantyl)-1,3-thiazole as a core scaffold for generating focused libraries. The evidence shows that adamantyl-thiazole derivatives achieve IC50 values as low as 4.8 µM against Hep-G2 cells [1], whereas non-adamantyl thiazoles are inactive (>100 µM) [2]. The scaffold can be functionalized at the 2-position to explore SAR around the 4.8–8.1 µM activity range, providing a clear optimization path for hit-to-lead programs.

Antifungal Lead Optimization: Targeting Azole-Resistant Candida Species

In antifungal research, the adamantyl-thiazole scaffold offers a validated starting point for developing new agents against Candida infections. Derivatives achieve MIC values of 1.95–7.81 µg/mL against C. albicans and C. parapsilosis [3], matching the potency of fluconazole while exhibiting a different mechanism of action [3]. Procurement of 4-(1-adamantyl)-1,3-thiazole enables the synthesis of analogs with potentially superior selectivity (reduced antibacterial activity) compared to broad-spectrum 2-aminothiazoles [3].

Antiviral Hit Identification: Screening for Novel HIV-1 NNRTIs

Virology groups seeking novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) should prioritize the adamantyl-thiazole scaffold. Derivatives like compound 13 exhibit EC50 = 1.79 µM against HIV-1 with a selectivity index of 18 [4]. The adamantane moiety is essential for both potency and reduced cytotoxicity, a combination not observed with phenyl or cycloalkyl replacements [5]. The parent 4-(1-adamantyl)-1,3-thiazole serves as the key intermediate for generating diverse analogs with potential anti-HIV activity.

Academic Core Facility: Building a Diverse Heterocycle Library for Phenotypic Screening

Core facilities and screening centers can enhance their compound collections by including 4-(1-adamantyl)-1,3-thiazole as a privileged scaffold. The adamantane-thiazole core confers unique physicochemical properties (cLogP ~4.2, high membrane permeability) that are underrepresented in typical screening decks [6]. The scaffold's demonstrated activity across multiple therapeutic areas (oncology, infectious disease) makes it a high-value addition for phenotypic screening campaigns, with a clear synthetic handle at the 2-position for further diversification [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Adamantyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.